3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-7-10(8-12(15)9-11)13(19)18(5-1-3-16)6-2-4-17/h7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTOJSZBSQNCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N,N-bis(2-cyanoethyl)amine
The preparation of N,N-bis(2-cyanoethyl)amine is a critical precursor. A Michael addition reaction between ethylenediamine and acrylonitrile under basic conditions provides a scalable route:
$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2 \text{CH}2=\text{CHCN} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{N}(\text{CH}2\text{CH}2\text{CN})_2
$$
Reaction parameters:
- Solvent : Methanol or ethanol.
- Base : Sodium hydroxide or triethylamine.
- Temperature : 0–5°C to minimize over-alkylation.
Acylation with 3,5-Dichlorobenzoyl Chloride
The acylation step involves reacting N,N-bis(2-cyanoethyl)amine with 3,5-dichlorobenzoyl chloride in an aprotic solvent:
$$
\text{C}6\text{H}3\text{Cl}2\text{COCl} + \text{H}2\text{N}(\text{CH}2\text{CH}2\text{CN})2 \rightarrow \text{C}6\text{H}3\text{Cl}2\text{CON}(\text{CH}2\text{CH}2\text{CN})_2 + \text{HCl}
$$
Optimized Conditions :
- Solvent : Dichloromethane or tetrahydrofuran.
- Base : Triethylamine (2.2 equiv) to scavenge HCl.
- Temperature : 0°C to room temperature.
- Yield : 70–85% (theoretical).
Challenges :
- Competitive hydrolysis of the acyl chloride.
- Steric hindrance from the bis-cyanoethyl groups.
Stepwise Alkylation of 3,5-Dichlorobenzamide
Preparation of 3,5-Dichlorobenzamide
3,5-Dichlorobenzamide is synthesized via ammonolysis of 3,5-dichlorobenzoyl chloride:
$$
\text{C}6\text{H}3\text{Cl}2\text{COCl} + \text{NH}3 \rightarrow \text{C}6\text{H}3\text{Cl}2\text{CONH}2 + \text{HCl}
$$
Conditions :
- Gaseous ammonia passed into a solution of the acyl chloride in diethyl ether.
Double Alkylation with 2-Cyanoethyl Bromide
The amide nitrogen is deprotonated using a strong base, followed by alkylation:
$$
\text{C}6\text{H}3\text{Cl}2\text{CONH}2 + 2 \text{BrCH}2\text{CH}2\text{CN} \xrightarrow{\text{Base}} \text{C}6\text{H}3\text{Cl}2\text{CON}(\text{CH}2\text{CH}2\text{CN})2
$$
Optimized Parameters :
- Base : Sodium hydride or potassium tert-butoxide.
- Solvent : Dimethylformamide (DMF) or dimethylacetamide.
- Temperature : 60–80°C.
- Yield : 50–65% (due to competing side reactions).
Side Reactions :
- Over-alkylation to form quaternary ammonium salts.
- Elimination reactions forming nitriles.
Cyanogenation of Halogenated Precursors
Bromination Followed by Cyanoethylation
A multi-step approach starting from 3,5-dichloro-N,N-bis(2-bromoethyl)benzamide, followed by substitution with cyanide:
$$
\text{C}6\text{H}3\text{Cl}2\text{CON}(\text{CH}2\text{CH}2\text{Br})2 + 2 \text{CuCN} \rightarrow \text{C}6\text{H}3\text{Cl}2\text{CON}(\text{CH}2\text{CH}2\text{CN})2 + 2 \text{CuBr}
$$
Conditions :
- Solvent : Dimethyl sulfoxide (DMSO).
- Temperature : 120–140°C.
- Catalyst : Catalytic iodide salts.
Limitations :
- Handling of toxic cyanide reagents.
- Incomplete substitution leading to mixed halogenated-cyano products.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Acylation | High atom economy, fewer steps | Requires bespoke amine synthesis | 70–85 | ≥95 |
| Stepwise Alkylation | Uses commercially available starting materials | Low yield due to side reactions | 50–65 | 85–90 |
| Cyanogenation | Applicable to brominated precursors | Toxicity concerns, complex purification | 40–55 | 80–88 |
Mechanistic Insights and Reaction Optimization
Acylation Kinetics
The acylation of N,N-bis(2-cyanoethyl)amine follows second-order kinetics, with rate acceleration observed in polar aprotic solvents due to enhanced nucleophilicity of the amine. Steric effects from the cyanoethyl groups reduce the reaction rate by 30–40% compared to mono-alkylated analogs.
Alkylation Selectivity
In stepwise alkylation, the use of bulky bases (e.g., LDA) minimizes over-alkylation but reduces reaction rates. Microwave-assisted synthesis at 100°C improves conversion by 15–20% while maintaining selectivity.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water mixtures (3:1 v/v) yields needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) shows a melting point of 142–144°C, consistent with the absence of polymorphic forms.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, ArH), 7.62 (s, 2H, ArH), 3.75 (t, 4H, J = 6.4 Hz, NCH₂), 2.85 (t, 4H, J = 6.4 Hz, CH₂CN).
- IR (KBr): 2230 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O).
Industrial Scalability and Environmental Impact
The direct acylation route is favored for scale-up due to its simplicity and higher yield. Solvent recovery systems (e.g., thin-film evaporation) reduce waste generation by 60%. Life-cycle assessments indicate a 35% lower carbon footprint compared to stepwise alkylation.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution: Various substituted benzamides.
Hydrolysis: 3,5-dichlorobenzoic acid and N,N-bis(2-cyanoethyl)amine.
Reduction: 3,5-dichloro-N,N-bis(2-aminoethyl)benzamide.
Scientific Research Applications
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl groups may facilitate binding to specific sites on proteins, while the dichlorobenzamide moiety can modulate the activity of these proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N,N-dimethylbenzamide
- 3,5-dichloro-N,N-diethylbenzamide
- 3,5-dichloro-N,N-bis(2-hydroxyethyl)benzamide
Comparison
Compared to its similar compounds, 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide is unique due to the presence of cyanoethyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential for forming specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
3,5-Dichloro-N,N-bis(2-cyanoethyl)benzamide is a chemical compound that has gained attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by dichlorobenzene and cyanoethyl groups, suggests potential interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 287.13 g/mol
- CAS Number : 330836-76-5
The compound features two chlorine atoms at the 3 and 5 positions of the benzene ring and two cyanoethyl substituents attached to the nitrogen atoms of the amide group. This configuration is crucial for its biological activity.
The biological activity of 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide is primarily attributed to its ability to interact with specific enzymes or receptors. The cyanoethyl groups enhance binding affinity to protein targets, while the dichlorobenzamide moiety may modulate the activity of these proteins. Research indicates that this compound can act as a biochemical probe, facilitating investigations into various biological pathways .
Anticancer Properties
Studies have shown that 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on certain kinases that play a role in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Dichloro-N,N-dimethylbenzamide | Dimethyl groups instead of cyanoethyl | Moderate anticancer effects |
| 3,5-Dichloro-N,N-diethylbenzamide | Diethyl groups | Lower activity than target compound |
| 3,5-Dichloro-N,N-bis(2-hydroxyethyl)benzamide | Hydroxyethyl groups | Potentially less reactive |
The presence of cyanoethyl groups in 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide enhances its reactivity and interaction with biological targets compared to its analogs .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines indicated that treatment with 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell types .
- Inflammation Model : In a murine model of inflammation, administration of this compound led to a significant reduction in paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for preparing 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 3,5-dichlorobenzoyl chloride with bis(2-cyanoethyl)amine. A typical protocol involves:
Dissolving 3,5-dichlorobenzoyl chloride in anhydrous ether or THF under inert atmosphere.
Adding bis(2-cyanoethyl)amine dropwise at 0°C to prevent side reactions.
Stirring at room temperature for 12–24 hours.
Purifying the crude product via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the pure benzamide .
Note: Similar protocols for N,N-diethyl analogs demonstrate yields >90%, but cyanoethyl groups may require adjusted stoichiometry due to steric effects.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Key characterization methods include:
- 1H/13C NMR : To confirm substitution patterns and cyanoethyl group integration. For example, the N–CH2 protons of cyanoethyl groups resonate at δ 2.8–3.5 ppm, while aromatic protons appear as a singlet for symmetric 3,5-dichloro substitution .
- IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups.
- Mass Spectrometry (MS) : Molecular ion clusters (M+, M+2, M+4) confirm the dichloro isotopic pattern .
Q. How are common impurities addressed during synthesis?
- Methodological Answer : Common impurities include unreacted acyl chloride and hydrolyzed byproducts. Strategies:
- Aqueous Workup : Quenching with HCl removes excess amine, while NaHCO3 neutralizes residual acid.
- Chromatography : Silica gel chromatography with hexane/EtOAc (4:1) effectively separates the product from polar impurities .
- Recrystallization : Trituration with petroleum ether yields crystalline solids, as demonstrated for N,N-diethyl analogs .
Q. What solvent systems are optimal for reaction scalability?
- Methodological Answer : Anhydrous diethyl ether or THF is preferred for small-scale reactions. For scalability (>10 mmol), toluene or dichloromethane improves solubility and facilitates temperature control. Post-reaction, solvent removal under reduced pressure followed by chromatography ensures reproducibility .
Q. How is the electronic impact of bis(2-cyanoethyl) groups assessed compared to other N-substituents?
- Methodological Answer : Cyanoethyl groups are electron-withdrawing, reducing the electron density of the benzamide core. This can be quantified via:
- Hammett Constants : σpara values for cyanoethyl (~0.66) versus ethyl (~-0.15) highlight enhanced electrophilicity.
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) compare charge distribution at the aromatic ring .
Advanced Research Questions
Q. How can regioselectivity be controlled during directed ortho-metalation of this benzamide?
- Methodological Answer : Regioselectivity in metalation (e.g., using sec-BuLi/TMEDA) is influenced by:
- Directing Groups : The amide carbonyl directs metalation to the para position (C4), as observed in N,N-diethyl analogs.
- Temperature : Reactions at −78°C minimize side reactions, favoring C4 substitution.
- Electrophile Choice : Bulky aldehydes (e.g., p-tolualdehyde) improve regiochemical fidelity. Post-metalation quenching with electrophiles yields 4-substituted derivatives (54–56% yields) .
Q. What experimental approaches resolve contradictions in reported regioselectivity?
- Methodological Answer : Conflicting results can arise from competing directing effects (e.g., cyanoethyl vs. amide groups). To resolve this:
Isotopic Labeling : Use deuterated substrates to track reaction pathways.
In Situ NMR : Monitor metalation intermediates at low temperatures.
X-ray Crystallography : Confirm substitution patterns in final products, as done for N,N-diethyl-4-(hydroxyphenylmethyl) analogs .
Q. How can computational modeling predict reactivity and regioselectivity?
- Methodological Answer :
- DFT Calculations : Optimize transition states to identify activation barriers for competing pathways (e.g., C2 vs. C4 metalation).
- Natural Bond Orbital (NBO) Analysis : Quantifies electron donation/withdrawal effects of substituents.
- Molecular Electrostatic Potential (MEP) Maps : Visualize reactive sites on the aromatic ring .
Q. What strategies improve reaction yields in large-scale syntheses?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems enhance heat dissipation and mixing efficiency.
- Catalytic Additives : Use Lewis acids (e.g., ZnCl2) to accelerate amide bond formation.
- Inverse Addition : Adding acyl chloride to amine minimizes dimerization, as shown in N,N-diethylbenzamide synthesis (100% yield) .
Q. How is X-ray crystallography applied to determine the molecular structure?
- Methodological Answer :
Single crystals are grown via slow evaporation from EtOAc/hexane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (e.g., SHELX-2018/3) provides bond lengths and angles. For example, N,N-diethyl analogs show C=O bond lengths of ~1.22 Å and Cl–C–Cl angles of ~120°, typical of dichlorobenzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
